molecular formula C22H26N2O5S B3298126 8-(3-methoxybenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 896378-91-9

8-(3-methoxybenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No.: B3298126
CAS No.: 896378-91-9
M. Wt: 430.5 g/mol
InChI Key: SVMDQWAEWMAWDU-UHFFFAOYSA-N
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Description

8-(3-Methoxybenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a spirocyclic compound featuring a 1-oxa-4,8-diazaspiro[4.5]decane core with two distinct substituents:

  • Position 8: A 3-methoxybenzoyl group, introducing lipophilic and electron-donating properties due to the methoxy substituent.

Molecular Formula: C₂₃H₂₆N₂O₆S (calculated based on structural analysis).
Molecular Weight: ~458.58 g/mol (estimated).

This compound’s structural complexity and dual functionalization make it a candidate for diverse applications, including medicinal chemistry and agrochemicals, though its specific biological activity remains uncharacterized in the provided evidence.

Properties

IUPAC Name

(3-methoxyphenyl)-[4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5S/c1-17-6-8-20(9-7-17)30(26,27)24-14-15-29-22(24)10-12-23(13-11-22)21(25)18-4-3-5-19(16-18)28-2/h3-9,16H,10-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVMDQWAEWMAWDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-(3-methoxybenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane (CAS Number: 896378-91-9) is a complex organic molecule notable for its spirocyclic structure. Its molecular formula is C22H26N2O5SC_{22}H_{26}N_{2}O_{5}S with a molecular weight of 430.5 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.

The compound features several functional groups that may influence its biological activity:

  • Methoxy group : Often associated with enhanced lipophilicity and potential interactions with biological membranes.
  • Benzoyl and sulfonyl groups : These may contribute to the compound's ability to interact with specific enzymes or receptors.

Biological Activity

Research into the biological activity of this compound is still evolving, but preliminary studies suggest several areas of potential efficacy:

Antimicrobial Properties

Studies have indicated that compounds with similar structures exhibit antimicrobial activity. The presence of the sulfonyl group is often linked to increased antibacterial properties. For example, related spirocyclic compounds have shown inhibition against various bacterial strains, suggesting that 8-(3-methoxybenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane may also possess similar effects .

Anticancer Potential

The compound's structural similarities to known anticancer agents raise questions about its potential as a therapeutic agent. Research into spirocyclic compounds has revealed that they can act as inhibitors of key enzymes involved in cancer cell proliferation. For instance, spirohydantoins have been identified as effective inhibitors of prolyl hydroxylase enzymes, which are implicated in cancer progression .

Case Study 1: Antimicrobial Activity

A study examining a series of diazaspiro compounds found that those similar to 8-(3-methoxybenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane exhibited significant antimicrobial activity against Gram-positive bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis .

Case Study 2: Antitumor Activity

In another investigation focusing on spirocyclic compounds, researchers noted that derivatives showed promising results in inhibiting tumor growth in preclinical models. The study highlighted the importance of structural modifications in enhancing bioactivity and selectivity towards cancer cells .

Comparative Analysis with Similar Compounds

To understand the unique properties of 8-(3-methoxybenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane, a comparison with structurally related compounds is essential:

Compound NameStructural FeaturesBiological Activity
1,3-Diazabicyclo[3.3.0]octaneSimilar spiro structureAntimicrobial
1,4-Dioxaspiro[4.5]decanRelated spirocyclic systemAnticancer
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decaneContains hydantoin ringEfficacious against PHD enzymes

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Substituents (Position 4) Substituents (Position 8) Molecular Formula Molecular Weight (g/mol) Notable Features Reference
Target Compound 4-Methylbenzenesulfonyl 3-Methoxybenzoyl C₂₃H₂₆N₂O₆S 458.58 Balanced polarity; methoxy enhances lipophilicity, tosyl aids solubility. -
4-[(4-Methoxyphenyl)sulfonyl]-8-(methylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane 4-Methoxyphenylsulfonyl Methylsulfonyl C₁₅H₂₂N₂O₆S₂ 390.47 Dual sulfonyl groups increase polarity; potential for high solubility.
8-(2,5-Dimethylbenzenesulfonyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane 4-Methylbenzenesulfonyl 2,5-Dimethylbenzenesulfonyl C₂₂H₂₈N₂O₅S₂ 464.60 Two sulfonyl groups; higher molecular weight and rigidity.
4-(4-Chlorobenzenesulfonyl)-8-(4-ethoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane 4-Chlorobenzenesulfonyl 4-Ethoxybenzoyl Not provided - Chlorine and ethoxy groups may enhance bioactivity in agrochemicals.
8-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(thiophene-2-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane Thiophene-2-carbonyl 3-Chloro-5-(trifluoromethyl)pyridinyl C₁₈H₁₇ClF₃N₃O₂S 431.90 Fluorine and chlorine enhance metabolic stability; pyridine aids CNS targeting.
4-(4-Methoxybenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid 4-Methoxybenzoyl Propyl Not provided - Carboxylic acid group improves bioavailability; potential drug candidate.

Key Differentiators of the Target Compound

Dual Functionalization : Combines a polar tosyl group (position 4) with a moderately lipophilic 3-methoxybenzoyl group (position 8), balancing solubility and permeability.

Methoxy vs.

Lack of Halogens : Unlike or , the absence of chlorine or fluorine may reduce toxicity but limit metabolic stability.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 8-(3-methoxybenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane, and how can reaction conditions be optimized?

  • Methodology : The compound’s spirocyclic core can be synthesized via cyclocondensation reactions. For example, a modified procedure involves refluxing a triazole derivative with substituted benzaldehyde in ethanol under acidic conditions (glacial acetic acid) to form the spiro ring . Optimization should use factorial design (e.g., varying solvent polarity, temperature, and stoichiometry) to maximize yield. Statistical methods like Design of Experiments (DoE) reduce trial runs while identifying critical parameters .

Q. How can spectroscopic techniques (e.g., IR, UV-Vis) confirm the structural integrity of the synthesized compound?

  • Methodology : IR spectroscopy detects key functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹ for the methoxybenzoyl group and sulfonyl S=O stretch at ~1150–1250 cm⁻¹). UV-Vis can monitor conjugation in the aromatic systems, with shifts indicating electronic interactions between substituents . Benzylic C-H stretching in spiro systems may show anomalous absorption due to electron-withdrawing effects .

Q. What purification strategies are effective for isolating spirocyclic compounds like this derivative?

  • Methodology : Column chromatography with gradient elution (e.g., dichloromethane/methanol 9:1) effectively separates polar byproducts . For scale-up, membrane separation technologies (e.g., nanofiltration) or crystallization under controlled pH/temperature may improve purity .

Advanced Research Questions

Q. How can computational modeling (e.g., quantum chemical calculations) predict reactivity and guide synthesis of analogous spirocyclic derivatives?

  • Methodology : Quantum mechanical methods (DFT, reaction path searches) model transition states and intermediates to identify energetically favorable pathways. For example, ICReDD’s workflow integrates computational predictions with experimental validation, reducing trial-and-error synthesis . AI-driven platforms like COMSOL Multiphysics can simulate reaction dynamics and optimize parameters (e.g., solvent choice, catalyst loading) .

Q. What structural modifications enhance the compound’s bioactivity, and how can structure-activity relationship (SAR) studies be designed?

  • Methodology : Replace the 3-methoxybenzoyl or 4-methylbenzenesulfonyl groups with electron-deficient/donating substituents (e.g., fluoro, nitro) to probe electronic effects. Biological assays (e.g., anticonvulsant activity testing ) paired with multivariate analysis (e.g., PCA or PLS regression) can correlate structural features with activity. High-throughput screening automates SAR data collection .

Q. How do steric and electronic factors influence the stability of the spirocyclic core under varying pH and temperature conditions?

  • Methodology : Perform accelerated stability studies (ICH guidelines) using HPLC to monitor degradation. Computational solvation models (e.g., COSMO-RS) predict solubility and stability trends. Benzylic C-H bond weakening due to electron-withdrawing groups (observed in IR ) may increase susceptibility to oxidative cleavage, requiring inert atmosphere storage .

Q. What strategies mitigate contradictions in reported biological data for spirocyclic compounds, such as conflicting IC₅₀ values across studies?

  • Methodology : Standardize assay protocols (e.g., cell line selection, incubation time) and validate purity via NMR/HPLC-MS. Meta-analyses using tools like ChemRxiv or Reaxys can identify outliers caused by impurities or methodological variability . Cross-laboratory reproducibility studies are critical .

Methodological Considerations Table

Research ObjectiveRecommended TechniquesKey Evidence References
Synthesis OptimizationFactorial Design, DoE, Membrane Separation
Structural CharacterizationIR/UV-Vis Spectroscopy, X-ray Crystallography (if crystals obtained)
Computational Reaction DesignDFT, AI-Driven Simulation (COMSOL), ICReDD Workflow
Stability AnalysisAccelerated Stability Testing, Quantum Solvation Models
SAR DevelopmentHigh-Throughput Screening, Multivariate Statistical Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-(3-methoxybenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
Reactant of Route 2
Reactant of Route 2
8-(3-methoxybenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane

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